molecular formula C30H38BrFN2O2Si B1381273 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704081-76-4

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No. B1381273
M. Wt: 585.6 g/mol
InChI Key: YNKPCCJRGJGVEI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can provide information about the compound’s structure.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions needed to create it from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths and angles, as well as any functional groups present.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what conditions are needed for reactions to occur, and what the products of these reactions are.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and more. These properties can give clues about the compound’s structure and reactivity.


Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of various piperazine derivatives, including those similar in structure to the specified compound, has been explored for their potential as selective serotonin reuptake inhibitors (SSRIs). These compounds, such as 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine, have been investigated for their potential to improve the adverse reaction profile of typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).

Synthesis and Characterization

  • Piperazine derivatives have been synthesized and characterized for their structural and biological properties. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and analyzed using various spectroscopic methods and single crystal X-ray diffraction analysis, offering insights into their potential medicinal applications (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Synthesis of Piperazine Derivatives for Biological Evaluation

  • Research has been conducted on the synthesis of piperazine derivatives, including those with fluoro and bromo substituents, and their biological evaluation. These studies have explored the potential of these compounds in various biological and medicinal applications, such as in the development of antimicrobial and anti-inflammatory agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Radiochemistry and PET Imaging

  • Piperazine compounds, particularly those labeled with fluorine-18, have been utilized in positron emission tomography (PET) imaging studies. These studies offer insights into the serotonergic neurotransmission, showcasing the potential of piperazine derivatives in neuroimaging and neurological research (Plenevaux et al., 2000).

Development of Therapeutic Agents

  • Piperazine derivatives have been explored for their potential as therapeutic agents, particularly in the treatment of cocaine abuse. The synthesis and evaluation of these compounds, including their binding affinity to dopamine and serotonin transporters, highlight their potential in the development of long-acting therapeutic agents (Hsin et al., 2002).

Safety And Hazards

This involves understanding any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications for the compound, areas for further research, or ways the synthesis could be improved.


Please consult with a professional chemist or a reliable source for detailed and accurate information.


properties

IUPAC Name

2-[4-[2-(4-bromo-2-fluorophenoxy)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38BrFN2O2Si/c1-30(2,3)37(26-10-6-4-7-11-26,27-12-8-5-9-13-27)36-23-21-34-18-16-33(17-19-34)20-22-35-29-15-14-25(31)24-28(29)32/h4-15,24H,16-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPCCJRGJGVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CCOC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38BrFN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

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